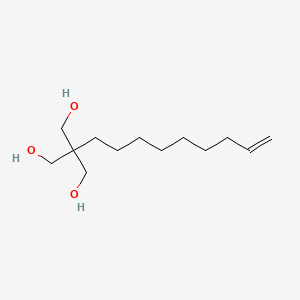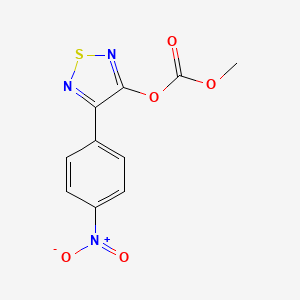
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a carbonate ester functional group
準備方法
The synthesis of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thiadiazole ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbonate ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiadiazole derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate can be compared with other thiadiazole derivatives, such as:
4-(4-nitrophenyl)-1,2,5-thiadiazole: Lacks the carbonate ester group, leading to different chemical reactivity and applications.
Methyl 4-(4-aminophenyl)-1,2,5-thiadiazol-3-yl carbonate: Contains an amino group instead of a nitro group, resulting in different biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
143058-39-3 |
|---|---|
分子式 |
C10H7N3O5S |
分子量 |
281.25 g/mol |
IUPAC名 |
methyl [4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl] carbonate |
InChI |
InChI=1S/C10H7N3O5S/c1-17-10(14)18-9-8(11-19-12-9)6-2-4-7(5-3-6)13(15)16/h2-5H,1H3 |
InChIキー |
DHKARPYISZMARB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)OC1=NSN=C1C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
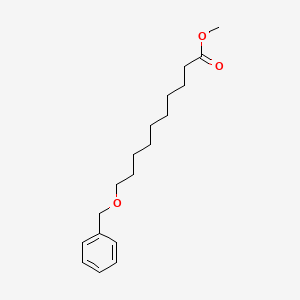
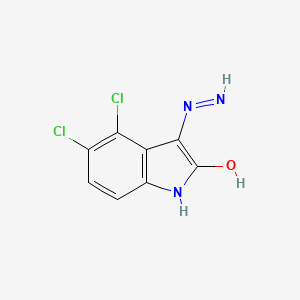
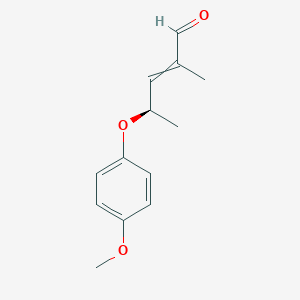
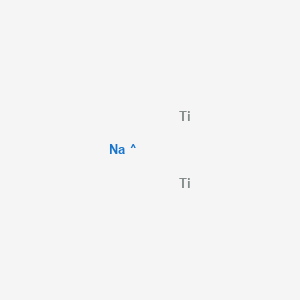
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
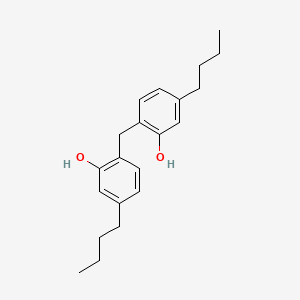
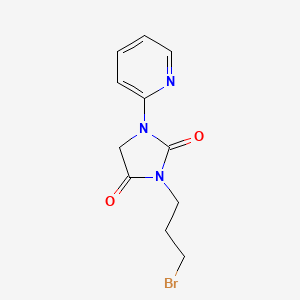
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
